Cas no 16230-28-7 (Hexane, 3,4-dibromo-,(3R,4R)-rel-)
Hexane, 3,4-dibromo-,(3R,4R)-rel- Chemical and Physical Properties
Names and Identifiers
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- Hexane, 3,4-dibromo-,(3R,4R)-rel-
- 3,4-dibromohexane
- J-009920
- dl-3,4-dibromohexane
- 16230-28-7
- DTXSID50407767
- VCQBYNRFLHNSKA-UHFFFAOYSA-N
- 3,4-Dibromohexane, 98%
- SCHEMBL7863883
- 3,4-Dibrom-hexan
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- MDL: MFCD00239352
- Inchi: 1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3
- InChI Key: VCQBYNRFLHNSKA-UHFFFAOYSA-N
- SMILES: BrC(CC)C(CC)Br
Computed Properties
- Exact Mass: 241.93056
- Monoisotopic Mass: 241.93058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 46.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.594 g/mL at 25 °C(lit.)
- Boiling Point: 39 °C/0.8 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.507(lit.)
- PSA: 0
- Solubility: Not determined
Hexane, 3,4-dibromo-,(3R,4R)-rel- Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
Hexane, 3,4-dibromo-,(3R,4R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03252-5g |
Hexane, 3,4-dibromo-,(3R,4R)-rel- |
16230-28-7 | 5g |
¥2488.0 | 2021-09-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 446610-5G |
Hexane, 3,4-dibromo-,(3R,4R)-rel- |
16230-28-7 | 98% | 5G |
¥2006.07 | 2022-02-24 |
Hexane, 3,4-dibromo-,(3R,4R)-rel- Related Literature
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1. Cathodic elimination reactions of acyclic vicinal dibromidesOliver R. Brown,Peter H. Middleton,Terence L. Threlfall J. Chem. Soc. Perkin Trans. 2 1984 955
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2. Chemistry of cyanoacetylenes. Part X. Further studies on the reactions of cyano-ynamines with hydrogen halides and bromineTadashi Sasaki,Atsuyuki Kojima J. Chem. Soc. C 1971 3056
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David G. Korzan,Francis Chen,C. Ainsworth J. Chem. Soc. D 1971 1053
Additional information on Hexane, 3,4-dibromo-,(3R,4R)-rel-
Hexane, 3,4-dibromo-, (3R,4R)-rel-
Hexane, 3,4-dibromo-, (3R,4R)-rel- is a brominated organic compound with the CAS number 16230-28-7. This compound belongs to the class of dibromohexanes and is characterized by its stereochemistry, specifically the rel-(3R,4R) configuration. The compound is a six-carbon chain with bromine atoms attached to the third and fourth carbons. Its molecular formula is C6H10Br2, and it has a molecular weight of 205.97 g/mol.
The compound is synthesized through various methods, including the bromination of hexane derivatives or through substitution reactions involving appropriate precursors. The stereochemistry of the compound plays a significant role in its physical and chemical properties. The rel-(3R,4R) configuration imparts specific optical activity to the molecule, making it useful in chiral chemistry applications.
Hexane, 3,4-dibromo-, (3R,4R)-rel- has been studied for its potential applications in organic synthesis and materials science. Recent research has focused on its use as an intermediate in the synthesis of complex molecules with defined stereochemistry. For instance, studies have explored its role in constructing biologically active compounds with specific configurations.
In terms of physical properties, Hexane, 3,4-dibromo-, (3R,4R)-rel- is a colorless liquid with a boiling point of approximately 95°C at standard pressure. Its density is around 1.2 g/cm³, and it is sparingly soluble in water but miscible with organic solvents such as dichloromethane and diethyl ether.
Chemically, Hexane, 3,4-dibromo-, (3R,4R)-rel- exhibits reactivity typical of dibromides. It can undergo elimination reactions to form alkenes or serve as an electrophilic bromine source in substitution reactions. The stereochemistry of the molecule influences these reactions' outcomes significantly.
Recent advancements in asymmetric synthesis have highlighted Hexane, 3,4-dibromo-, (3R,4R)-rel-'s utility as a chiral building block. Researchers have employed this compound to construct enantiomerically enriched molecules with applications in pharmaceuticals and agrochemicals.
In environmental chemistry studies, Hexane derivatives like Hexane, 3,4-dibromo-, (3R,4R)-rel- have been analyzed for their persistence and bioaccumulation potential. These studies are crucial for understanding their environmental fate and assessing their impact on ecosystems.
The compound's role in materials science extends to its use as a precursor for polymers with tailored mechanical properties. By incorporating dibromohexanes into polymer backbones or side chains via controlled polymerization techniques like ring-opening polymerization or chain-growth polymerization.
In summary
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